N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide
Overview
Description
N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a nitrophenyl group, and a furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetyl-1-piperazine.
Aromatic Substitution: The acetylated piperazine is then subjected to a nucleophilic aromatic substitution reaction with 2-bromo-5-nitrobenzene to form the intermediate compound.
Furamide Formation: The final step involves the coupling of the intermediate with 2-furoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit osteoclast differentiation by downregulating the expression of osteoclast-specific markers such as c-Fos, NFATc1, and cathepsin K . This inhibition occurs through the disruption of receptor activator of nuclear factor-kappa B ligand (RANKL) signaling, which is crucial for osteoclast formation and activity .
Comparison with Similar Compounds
N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA): Both compounds share a piperazine and acetyl group but differ in their aromatic substituents and overall structure.
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide: Similar in structure but contains a chlorophenoxy group instead of a nitrophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-16(28)25-11-13-26(14-12-25)20-8-3-2-7-19(20)24-23(29)22-10-9-21(32-22)17-5-4-6-18(15-17)27(30)31/h2-10,15H,11-14H2,1H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZCJFHLJBAOOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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